Bimatoprost-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

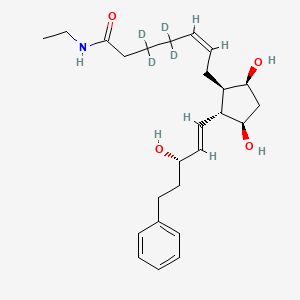

Properties

Molecular Formula |

C25H37NO4 |

|---|---|

Molecular Weight |

419.6 g/mol |

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide |

InChI |

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2 |

InChI Key |

AQOKCDNYWBIDND-BJZNXRQDSA-N |

Isomeric SMILES |

[2H]C([2H])(CC(=O)NCC)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Bimatoprost-d4: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic route for Bimatoprost-d4, a deuterated analog of the prostaglandin F2α derivative, Bimatoprost. This document is intended for an audience with a strong background in organic chemistry and drug development.

Core Chemical Properties

This compound is a synthetic prostaglandin analog in which four hydrogen atoms have been replaced by deuterium. This isotopic labeling is often utilized in pharmacokinetic and metabolic studies to trace the compound's fate within a biological system. The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-(ethyl-d4)hept-5-enamide |

| Molecular Formula | C25H32D4NO4[1] |

| Molecular Weight | 418.6 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | 66-68 °C (for non-deuterated Bimatoprost) |

| Solubility | Soluble in chloroform, dichloromethane (slightly), and methanol (slightly). Insoluble in water. |

| CAS Number | 155206-00-1 (Unlabelled) |

| Alternate Names | 17-phenyl trinor PGF2α ethyl amide-d4[1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process that can be adapted from established routes for non-deuterated Bimatoprost. A key step is the introduction of the deuterated ethylamino group. The following is a representative synthetic workflow.

Experimental Protocol: Synthesis of this compound

This protocol is a composite representation based on known synthetic methods for Bimatoprost and its analogs.

Step 1: Protection of Corey Lactone Diol

The synthesis typically begins with the commercially available (-)-Corey lactone diol. The hydroxyl groups are protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the tetrahydropyranyl (THP) ether.

-

To a solution of (-)-Corey lactone diol in a suitable solvent such as dichloromethane, add 3,4-dihydro-2H-pyran in the presence of a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the protected Corey lactone is purified by column chromatography.

Step 2: Reduction of the Lactone

The protected lactone is then reduced to the corresponding lactol (a hemiacetal).

-

The protected lactone is dissolved in an anhydrous solvent like toluene and cooled to a low temperature (e.g., -78 °C).

-

A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise.

-

The reaction is carefully monitored by TLC. Once the starting material is consumed, the reaction is quenched with a suitable reagent like methanol.

-

The product is extracted and purified to yield the protected lactol.

Step 3: Wittig Reaction to Form the α-Chain

The upper side chain (α-chain) is introduced via a Wittig reaction.

-

A Wittig reagent, such as (4-carboxybutyl)triphenylphosphonium bromide, is treated with a strong base (e.g., potassium tert-butoxide) in an anhydrous solvent to form the ylide.

-

The protected lactol from the previous step is then added to the ylide solution.

-

The reaction mixture is stirred until the formation of the prostaglandin intermediate is complete.

-

The product, a carboxylic acid, is isolated and purified.

Step 4: Amidation with Deuterated Ethylamine

This is the crucial step where the deuterated moiety is introduced.

-

The carboxylic acid intermediate is converted to an activated ester or is directly reacted with deuterated ethylamine (ethylamine-d4).

-

For direct amidation, the carboxylic acid is dissolved in a suitable solvent, and a coupling agent (e.g., DCC or EDC) is added, followed by ethylamine-d4.

-

The reaction is stirred at room temperature.

-

The resulting amide is purified by chromatography.

Step 5: Deprotection

The final step is the removal of the protecting groups from the hydroxyl functions.

-

The protected this compound is dissolved in a solvent mixture, typically containing an acid such as acetic acid or hydrochloric acid in a protic solvent.

-

The reaction is stirred until deprotection is complete as monitored by TLC.

-

The final product, this compound, is purified by column chromatography to yield a white to off-white solid.

Synthesis Workflow Diagram

References

Bimatoprost-d4 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Bimatoprost-d4 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of bimatoprost in biological matrices. The use of a SIL-IS is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of bioanalytical methods. This is particularly important for potent, low-dosage drugs like bimatoprost, where concentrations in systemic circulation can be exceedingly low.

The Role of this compound in Quantitative Bioanalysis

This compound is a deuterated analog of bimatoprost, a synthetic prostamide used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1] In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns, but is mass-differentiated. This compound fulfills these criteria, making it an excellent tool for reliable quantification of bimatoprost in complex biological samples such as plasma and aqueous humour.[2]

Validated Bioanalytical Method Performance

The following tables summarize the quantitative performance of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of bimatoprost in human plasma, utilizing a stable isotope-labeled internal standard like this compound.

Table 1: Linearity and Sensitivity of Bimatoprost Quantification in Human Plasma

| Parameter | Value |

| Linearity Range | 0.2 - 800 pg/mL |

| Correlation Coefficient (r²) | 0.994 |

| Lower Limit of Quantitation (LLOQ) | 0.50 pg/mL |

| Limit of Detection (LOD) | 0.2 pg/mL |

Data compiled from a sensitive LC-MS/MS method for bimatoprost in human plasma.[3]

Table 2: Accuracy and Precision of Bimatoprost Quantification in Human Plasma

| Quality Control Sample | Accuracy (% error) | Precision (%CV) |

| Low QC | < 11% | < 11% |

| Medium QC | < 11% | < 11% |

| High QC | < 11% | < 11% |

Acceptance criteria for bioanalytical method validation are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.[4][5]

Table 3: Recovery of Bimatoprost from Human Plasma

| Concentration Level | Mean Recovery |

| 5 pg/mL | > 90% |

| 200 pg/mL | > 90% |

Recovery was determined by comparing the analyte response in extracted samples to the response in post-extraction spiked samples.[3]

Experimental Protocols

A robust and sensitive method for the quantification of bimatoprost in human plasma using LC-MS/MS with this compound as an internal standard involves the following key steps.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 400 µL of human plasma, add the internal standard (this compound) solution.

-

Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.[3]

-

Add 4 mL of an 80:20 (v/v) mixture of ethyl acetate and n-hexane.[3]

-

Vortex the samples for 10 minutes.[3]

-

Centrifuge at 1204 rcf for 5 minutes to separate the aqueous and organic layers.[3]

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.[3]

-

Reconstitute the dried residue in 150 µL of 30:70 (v/v) acetonitrile/5mM ammonium formate in water.[3]

-

Inject a 20 µL aliquot of the reconstituted sample into the LC-MS/MS system for analysis.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of bimatoprost and its internal standard.[6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate with 0.02% formic acid) and an organic component (e.g., acetonitrile/water with 0.02% formic acid) is employed.[4]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[4] Specific precursor-to-product ion transitions for both bimatoprost and this compound are monitored to ensure selectivity and accurate quantification. For example, the precursor-product ion pair for bimatoprost has been cited as m/z 416.5 > 362.3, and for a deuterated bimatoprost acid (d4) as m/z 391.6 > 197.0.[2]

Visualizing the Workflow and Mechanism of Action

To further elucidate the practical application and pharmacological context of bimatoprost, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of its therapeutic target.

References

- 1. Prostaglandin F2-alpha receptor | Abcam [abcam.com]

- 2. Prostaglandin F2 alpha receptor is coupled to Gq in cDNA-transfected Chinese hamster ovary cells. | Semantic Scholar [semanticscholar.org]

- 3. sciex.com [sciex.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uu.nl [research-portal.uu.nl]

Synthesis and Characterization of Bimatoprost-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bimatoprost-d4, a deuterated analog of the ocular hypotensive agent Bimatoprost. This document details the synthetic route, purification, and analytical characterization of this compound, intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Bimatoprost is a prostaglandin analog used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Deuterium-labeled compounds, such as this compound, are crucial tools in pharmaceutical research, particularly as internal standards in quantitative bioanalytical assays using mass spectrometry.[3][4] The substitution of hydrogen with deuterium atoms provides a distinct mass difference without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.[4] This guide outlines a feasible synthetic pathway and the expected analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of a suitable Bimatoprost ester precursor with a deuterated ethylamine. A general scheme for this synthesis is presented below, adapted from methodologies described for deuterated prostaglandin analogs.[5]

Synthetic Scheme

A plausible synthetic route involves the reaction of Bimatoprost methyl ester with deuterated ethylamine (ethylamine-d5 is commercially available and would yield a d5 analog, for a d4 analog, a custom synthesis of ethylamine-1,1,2,2-d4 would be required). For the purpose of this guide, we will describe the general reaction with a deuterated ethylamine.

Caption: Synthetic Workflow for this compound.

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of a deuterated Bimatoprost analog is as follows[5]:

-

Reaction Setup: In a suitable reaction vessel, dissolve the Bimatoprost ester precursor (e.g., Bimatoprost methyl ester) in a deuterated solvent such as deuterated dimethylformamide (DMF-d7).

-

Amidation: Add an excess of the deuterated ethylamine to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 40-70°C and stir for an extended period (e.g., 24-48 hours), monitoring the reaction progress by an appropriate technique like TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be redissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

Experimental Protocol: Purification

The crude product can be purified using column chromatography on silica gel.

-

Column Preparation: Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

-

Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Expected Yield

Based on similar preparations of deuterated prostaglandin amides, the expected yield for this synthesis can be in the range of 70-85%.[5]

Characterization of this compound

The structural identity and purity of the synthesized this compound should be confirmed by various analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC).

Mass Spectrometry

Mass spectrometry is a key technique for confirming the incorporation of deuterium and determining the molecular weight of this compound.

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: A C18 reversed-phase column is typically used. The mobile phase could consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed.

-

Mass Spectrometry Parameters: The mass spectrometer is operated in the positive ion mode. For quantitative analysis, Multiple Reaction Monitoring (MRM) is used.

Table 1: Mass Spectrometry Data for Bimatoprost and its Deuterated Analogs

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Bimatoprost | 416.5 [MH]+ | 362.3 | [3] |

| Bimatoprost-d5 | 421.5 [MH]+ | 367.3 | [3] |

| This compound (Expected) | 420.5 [MH]+ | 366.3 |

Note: The expected values for this compound are extrapolated from the known fragmentation of Bimatoprost and its d5 analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the position of the deuterium labels.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

In the ¹H NMR spectrum of this compound (with deuterium on the ethyl group), the signals corresponding to the ethyl amide protons would be absent or significantly reduced. The ¹³C NMR spectrum would show the corresponding carbon signals, although they might be broadened or show altered splitting patterns due to the deuterium coupling.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Purity Assessment: The purity is determined by the peak area percentage of the main this compound peak relative to all other peaks in the chromatogram.

Table 2: Summary of Characterization Data

| Technique | Parameter | Expected Result |

| Mass Spectrometry | Molecular Weight | 419.59 g/mol |

| [MH]+ | ~420.6 m/z | |

| ¹H NMR | Chemical Shifts | Absence or reduction of signals for the ethyl amide protons. Other signals consistent with the Bimatoprost structure. |

| ¹³C NMR | Chemical Shifts | Signals consistent with the Bimatoprost carbon skeleton. |

| HPLC | Purity | ≥98% |

Bimatoprost Signaling Pathway

Bimatoprost is thought to exert its ocular hypotensive effect by increasing the outflow of aqueous humor from the eye through both the trabecular meshwork and the uveoscleral pathways.[1][7] While its exact receptor is still a subject of research, it is believed to act on prostamide receptors.[1][7] Its signaling may involve the activation of Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways.

Caption: Proposed Signaling Pathway of Bimatoprost.

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The described synthetic route offers a practical approach for obtaining this valuable labeled compound. The characterization methods outlined are essential for verifying the identity, purity, and extent of deuterium incorporation in the final product. This compound, once synthesized and characterized, can serve as a reliable internal standard for the quantitative analysis of Bimatoprost in various research and clinical settings.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 5. Bimatoprost - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Bimatoprost | C25H37NO4 | CID 5311027 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of Bimatoprost-d4 for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity of Bimatoprost-d4, a critical internal standard used in quantitative mass spectrometry. Understanding and verifying the isotopic purity of deuterated standards is paramount for ensuring the accuracy, precision, and reliability of bioanalytical methods.

The Role of this compound in Quantitative Analysis

This compound is the deuterium-labeled version of Bimatoprost, a prostaglandin analog used to treat glaucoma and ocular hypertension.[1] In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled (SIL) compounds like this compound serve as ideal internal standards (IS).[2][3] They are chemically identical to the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization and fragmentation patterns.[2] This allows them to effectively normalize for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[2][4]

The fundamental assumption when using a SIL-IS is that its concentration is known and it does not contain significant amounts of the unlabeled analyte. This is where isotopic purity becomes a critical parameter.

Defining and Quantifying Isotopic Purity

It is practically impossible to synthesize a compound with 100% isotopic purity.[5] The final product will always be a mixture of molecules with varying numbers of deuterium atoms, known as isotopologues.[5]

Key terms to understand include:

-

Isotopic Enrichment : Refers to the percentage of deuterium at a specific labeled position within a molecule.[5]

-

Isotopic Purity (or Species Abundance) : Refers to the percentage of the total molecular population that has the desired isotopic composition (e.g., exactly four deuterium atoms for this compound).[5][6]

The presence of isotopologues other than the target d4 species (i.e., d0, d1, d2, d3, etc.) can compromise analytical results. The most significant concern is the presence of the unlabeled (d0) isotopologue in the internal standard solution, which can artificially inflate the measured concentration of the analyte, particularly at the lower limit of quantitation (LLOQ).[7]

Table 1: Representative Isotopic Distribution for a this compound Standard

| Isotopologue | Mass Shift | Representative Abundance (%) | Contribution to Analyte Signal (d0/d4) |

| d0 (Unlabeled) | M+0 | 0.01% | 0.012% |

| d1 | M+1 | 0.28% | - |

| d2 | M+2 | 6.59% | - |

| d3 | M+3 | 9.36% | - |

| d4 (Target) | M+4 | 82.80% | - |

| d5 | M+5 | 0.80% | - |

| d6 | M+6 | 0.15% | - |

| Note: This data is illustrative, based on typical distributions for high-purity deuterated standards.[2] Actual values must be confirmed from the Certificate of Analysis for a specific lot. |

Experimental Protocol for Isotopic Purity Determination

The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS).[8][9] This approach provides the necessary resolution to distinguish between the different isotopologues.[10][11]

Workflow for Isotopic Purity Assessment

Caption: Workflow for determining the isotopic purity of this compound.

Methodology Details:

-

Sample Preparation : A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for MS analysis (e.g., 1 µg/mL).[12]

-

Liquid Chromatography (LC) : The sample is injected into an LC system to chromatographically separate this compound from any potential chemical impurities. While co-elution of isotopologues is expected, chromatography ensures that the measured signal is free from other interfering compounds.[10]

-

High-Resolution Mass Spectrometry (HRMS) :

-

Data Analysis :

-

Extracted Ion Chromatograms (EICs) : EICs are generated for the theoretical m/z of each isotopologue (d0, d1, d2, d3, d4, etc.).[10]

-

Peak Integration : The area under the curve for each EIC peak is integrated.

-

Correction for Natural Abundance : The raw peak areas must be corrected for the natural isotopic abundance of elements like ¹³C, ¹⁵N, and ¹⁸O. This is crucial because the M+1 peak of the d3 isotopologue, for example, will overlap with the M peak of the d4 isotopologue.[10][13] This correction is typically performed using specialized software or spreadsheet calculations based on the molecular formula.[11]

-

Purity Calculation : The isotopic purity is calculated as the percentage of the corrected peak area of the d4 isotopologue relative to the sum of the corrected peak areas of all measured isotopologues.

Isotopic Purity (%) = (Corrected Area_d4 / Σ(Corrected Area_d0...d_n)) * 100

-

Bimatoprost Mechanism of Action: A Signaling Perspective

Bimatoprost is a structural analog of Prostaglandin F2α (PGF2α).[14] It lowers intraocular pressure by increasing the outflow of aqueous humor from the eye, primarily through the uveoscleral pathway.[15][16][17] While it is considered a prostamide analog, its mechanism of action closely mimics the activation of the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[14][18] Activation of the FP receptor initiates a well-defined signaling cascade.

Bimatoprost/PGF2α Signaling Pathway

Caption: Simplified signaling pathway activated by Bimatoprost.

The binding of Bimatoprost to the FP receptor activates the Gq alpha subunit of the associated G-protein.[19][20] This, in turn, activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[21] IP3 binds to receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[22] These downstream events ultimately lead to the relaxation of ciliary muscle and remodeling of the extracellular matrix, facilitating increased aqueous humor outflow.[16]

Conclusion for the Researcher

For professionals in drug development and bioanalysis, the use of this compound as an internal standard offers significant advantages in quantitative assays. However, its utility is directly dependent on its isotopic purity. It is imperative to:

-

Source High-Purity Standards : Always obtain deuterated standards from reputable suppliers who provide a detailed Certificate of Analysis with lot-specific isotopic distribution data.[4]

-

Verify Isotopic Purity : For regulated bioanalysis, it may be necessary to independently verify the isotopic purity, especially the contribution of the d0 isotopologue.

-

Assess Impact on Assay : Understand how the isotopic distribution of the internal standard affects the accuracy and sensitivity of the assay, particularly at the LLOQ.

By adhering to these principles, researchers can ensure the development of robust, reliable, and accurate mass spectrometric methods for the quantification of Bimatoprost and related compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Home - Cerilliant [cerilliant.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. eurisotop.com [eurisotop.com]

- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 6. avantiresearch.com [avantiresearch.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. almacgroup.com [almacgroup.com]

- 11. almacgroup.com [almacgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Bimatoprost - Wikipedia [en.wikipedia.org]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 17. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 19. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 21. academic.oup.com [academic.oup.com]

- 22. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimatoprost-d4: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bimatoprost-d4, a deuterated analog of the synthetic prostamide, Bimatoprost. This document furnishes key physicochemical data, details on its analytical applications, and insights into the biological pathways of its non-deuterated counterpart, which are essential for research and development.

Core Physicochemical Data

This compound is the deuterium-labeled version of Bimatoprost, a prostaglandin analog. It is primarily utilized as an internal standard in pharmacokinetic studies and analytical assays to ensure accurate quantification of Bimatoprost.

| Parameter | Value | Source(s) |

| Molecular Formula | C25H33D4NO4 | [1] |

| Molecular Weight | 419.59 g/mol 418.6 g/mol | [1][2] |

| CAS Number | Not explicitly assigned; the CAS number for unlabeled Bimatoprost is 155206-00-1. | [1][3][4][5] |

| Alternate Names | 17-phenyl trinor PGF2α ethyl amide-d4, AGN 192024-d4 | [1][2] |

Note on Molecular Weight Discrepancy: The minor variation in molecular weight values likely arises from different calculation methods or rounding conventions employed by various suppliers.

Mechanism of Action of Bimatoprost

Bimatoprost, the non-deuterated parent compound, is a structural analog of prostaglandin F2α.[6] It is understood to lower intraocular pressure (IOP) by mimicking the action of endogenous prostamides.[6] Its primary mechanism involves increasing the outflow of aqueous humor from the eye through two primary pathways: the trabecular meshwork and the uveoscleral pathway.[6][7] While the precise prostamide receptor has not been definitively identified, studies suggest the involvement of Gq-protein coupled signaling.[8]

Activation of the prostamide receptor is believed to initiate a cascade of biochemical events.[7] These events lead to the modification of extracellular matrix components within the trabecular meshwork and the relaxation of the ciliary muscle, both of which facilitate the drainage of aqueous humor and consequently reduce IOP.[7]

Experimental Protocols

This compound serves as a critical internal standard for the quantification of Bimatoprost in biological matrices and pharmaceutical formulations. A prevalent analytical technique is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Quantification of Bimatoprost in Aqueous Humor using HPLC-MS/MS

This protocol is adapted from a study analyzing Bimatoprost levels in the aqueous humor of cataract patients.[9]

1. Sample Preparation:

-

Collect 100-200 µl of aqueous humor at the initiation of surgery.

-

Immediately place the sample on dry ice and subsequently store it at -85°C.

-

For analysis, thaw the samples and add a known concentration of this compound internal standard solution to 100 µl of the aqueous humor sample.

2. HPLC-MS/MS Analysis:

-

Utilize a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC‐MS/MS) method.

-

The precursor-to-product ion transitions for multiple reaction monitoring (MRM) analysis are as follows:

-

Bimatoprost: m/z 416.5 (MH+) > 362.3

-

Bimatoprost acid: m/z 387.6 (M−H)− > 193.0

-

This compound (internal standard): m/z 421.5 (MH+) > 367.3

-

Bimatoprost acid-d4: m/z 391.6 (M-H)- > 197.0

-

-

Chromatographic separation is achieved to resolve Bimatoprost and its metabolites from other components in the matrix.

3. Data Analysis:

-

Construct a calibration curve using standards of known Bimatoprost concentrations with a fixed amount of this compound.

-

Quantify the amount of Bimatoprost in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Clinical Evaluation of Bimatoprost Formulations

The following outlines a generalized protocol based on phase III clinical trials for Bimatoprost ophthalmic solutions.[10]

1. Study Design:

-

A multicenter, randomized, investigator-masked, parallel-group study.

-

A washout period for any previous glaucoma medications is typically required.

2. Patient Population:

-

Patients diagnosed with open-angle glaucoma or ocular hypertension.

3. Treatment Regimen:

-

Patients are randomized to receive either the investigational Bimatoprost formulation or a comparator (e.g., a preserved Bimatoprost solution).

-

The medication is typically administered once daily in the evening.

4. Efficacy and Safety Assessments:

-

The primary efficacy endpoint is the change in intraocular pressure from baseline at specified time points (e.g., week 12).

-

IOP measurements are taken at various times throughout the day (e.g., 8 am, 10 am, 4 pm).

-

Safety assessments include monitoring for adverse events, with a particular focus on ocular signs such as conjunctival hyperemia.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Bimatoprost | 155206-00-1 [chemicalbook.com]

- 5. Bimatoprost | API | Medisca [medisca.com]

- 6. Bimatoprost - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 8. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preservative-Free Bimatoprost 0.01% Ophthalmic Gel for Glaucoma Therapy: A Phase III Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Deuterium Isotope Effects in Bimatoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of deuterium isotope effects as applied to the prostaglandin analog, Bimatoprost. It provides a scientific rationale for the development of deuterated Bimatoprost, alongside detailed experimental protocols and data presentation to facilitate further research and development in this area.

Introduction: The Potential of Deuteration in Drug Development

Bimatoprost is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension.[1] It effectively reduces intraocular pressure (IOP) by increasing the outflow of aqueous humor.[1][2] In the continuous effort to enhance the therapeutic profiles of established drugs, the strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a promising approach.[1][3] This substitution can significantly alter a drug's metabolic fate, leading to an improved pharmacokinetic profile, enhanced efficacy, and a better safety margin.[4][5] This guide delves into the scientific underpinnings and practical considerations of applying this "deuterium switch" to Bimatoprost.

Rationale for the Deuteration of Bimatoprost

The primary motivation for developing a deuterated version of Bimatoprost is to modulate its metabolic pathways. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[6][7]

For Bimatoprost, this could translate to:

-

Reduced Systemic Clearance: A slower rate of metabolism can decrease the overall clearance of the drug from the body.[3]

-

Increased Biological Half-Life: This would lead to a longer duration of action, potentially allowing for less frequent dosing and improved patient compliance.[4]

-

Reduced Formation of Metabolites: By slowing down metabolism, the formation of potentially undesirable or inactive metabolites could be minimized.[3][5]

-

Enhanced Therapeutic Efficacy: A more sustained local concentration of the active drug in the eye could lead to a more pronounced and longer-lasting reduction in intraocular pressure.

While specific clinical data for deuterated Bimatoprost is not yet publicly available, a patent has been filed for deuterated Bimatoprost, indicating commercial interest in its potential therapeutic advantages.[8]

Bimatoprost's Mechanism of Action: A Signaling Cascade

Bimatoprost is a synthetic prostamide analog that is believed to lower IOP by acting on the prostaglandin F2α (FP) receptor, although its exact mechanism is still a subject of research.[2][4] Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately leads to an increase in the uveoscleral and trabecular meshwork outflow of aqueous humor.[2]

Figure 1: Bimatoprost Signaling Pathway.

Metabolism of Bimatoprost and the Kinetic Isotope Effect

Bimatoprost undergoes metabolism through oxidation, N-deethylation, and glucuronidation to form various metabolites.[5] While multiple enzymes are likely involved, in vitro studies suggest that Cytochrome P450 3A4 (CYP3A4) participates in its metabolism.[3] The sites on the Bimatoprost molecule that are susceptible to metabolic attack, particularly through oxidation, are prime candidates for deuteration to leverage the kinetic isotope effect.

Figure 2: Bimatoprost Metabolic Pathways and the Impact of Deuteration.

Comparative Data: Bimatoprost vs. Deuterated Bimatoprost

While clinical or preclinical data directly comparing Bimatoprost and its deuterated analog are not publicly available, we can extrapolate the expected improvements based on the principles of the kinetic isotope effect observed with other deuterated drugs. The following tables present the known pharmacokinetic and pharmacodynamic data for Bimatoprost and a hypothetical, yet realistic, profile for a deuterated version.

Table 1: Pharmacokinetic Properties

| Parameter | Bimatoprost (Observed) | Deuterated Bimatoprost (Hypothetical) | Expected Improvement |

| Systemic Half-life (t½) | ~45 minutes (intravenous)[5] | 60 - 90 minutes | Increased duration of action |

| Systemic Clearance (CL) | 1.5 L/hr/kg[5] | 1.0 - 1.2 L/hr/kg | Reduced systemic exposure and potential side effects |

| Peak Plasma Concentration (Cmax) | ~0.08 ng/mL (topical) | ~0.08 ng/mL | Similar peak exposure with prolonged duration |

| Area Under the Curve (AUC) | ~0.09 ng·hr/mL (topical) | 0.12 - 0.15 ng·hr/mL | Increased overall drug exposure |

Table 2: Pharmacodynamic Properties

| Parameter | Bimatoprost (Observed) | Deuterated Bimatoprost (Hypothetical) | Expected Improvement |

| FP Receptor Binding Affinity (Ki) | High affinity | High affinity (expected to be similar) | Maintained target engagement |

| Intraocular Pressure (IOP) Reduction | ~7-8 mmHg[2] | ~8-10 mmHg | Potentially greater and more sustained IOP reduction |

| Onset of Action | ~4 hours | ~4 hours | Similar onset of action |

| Duration of Action | At least 24 hours[5] | > 24 hours | Extended therapeutic effect |

Experimental Protocols

Synthesis of Deuterated Bimatoprost

The synthesis of Bimatoprost analogs typically starts from the commercially available (-)-Corey lactone diol.[1] A potential route for the synthesis of a deuterated Bimatoprost would involve the introduction of deuterium atoms at metabolically susceptible positions. This can be achieved by using deuterated reagents at specific steps of the synthesis.

General Synthetic Scheme:

-

Protection of Hydroxyl Groups: The hydroxyl groups of the (-)-Corey lactone diol are protected, for example, as tetrahydropyranyl (THP) ethers.[1]

-

Lactone Reduction: The lactone is reduced to the corresponding lactol.

-

Wittig Reaction: The upper side chain is introduced via a Wittig reaction with a suitable phosphonium ylide.

-

Oxidation: The primary alcohol is oxidized to an aldehyde.

-

Horner-Wadsworth-Emmons Reaction: The lower side chain is installed using a Horner-Wadsworth-Emmons reaction with a deuterated phosphonate ester. This step is crucial for introducing deuterium at a specific site.

-

Reduction of Ketone: The resulting enone is stereoselectively reduced to the corresponding alcohol.

-

Deprotection: The protecting groups are removed.

-

Amidation: The carboxylic acid is converted to the ethyl amide to yield deuterated Bimatoprost.

In Vitro Metabolic Stability Assay

This assay is designed to compare the rate of metabolism of Bimatoprost and its deuterated analog in a controlled in vitro environment.

Methodology:

-

Incubation: Bimatoprost and deuterated Bimatoprost are incubated separately with human liver microsomes or hepatocytes at 37°C. The reaction mixture should contain a NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the parent compound (Bimatoprost or deuterated Bimatoprost) remaining at each time point is quantified using a validated LC-MS/MS method.

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Figure 3: Experimental Workflow for In Vitro Metabolic Stability Assay.

Prostaglandin FP Receptor Binding Assay

This assay determines and compares the binding affinity of Bimatoprost and its deuterated analog to the prostaglandin FP receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human prostaglandin FP receptor are prepared.

-

Radioligand: A radiolabeled prostaglandin, such as [3H]-PGF2α, is used as the competing ligand.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Bimatoprost or deuterated Bimatoprost.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) for each compound, which is a measure of its binding affinity.

LC-MS/MS Quantification of Bimatoprost and Deuterated Bimatoprost

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Bimatoprost and its deuterated analog in biological matrices.

Methodological Parameters:

-

Chromatography: Reversed-phase HPLC with a C18 column is typically used for separation.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid, is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for Bimatoprost, deuterated Bimatoprost, and an internal standard.

Conclusion

The deuteration of Bimatoprost presents a compelling strategy for enhancing its therapeutic profile. By leveraging the kinetic isotope effect, a deuterated version of Bimatoprost could exhibit improved metabolic stability, a longer duration of action, and potentially a better safety profile. While direct comparative data is not yet available, the foundational scientific principles and the existing patent landscape suggest that deuterated Bimatoprost is a promising area for further research and development. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of deuterated Bimatoprost, paving the way for future innovations in glaucoma therapy.

References

- 1. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103664726A - Deuterated bimatoprost or derivative thereof and preparation method and application of deuterated bimatoprost or derivative thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Bimatoprost in Human Plasma using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bimatoprost in human plasma. The procedure utilizes Bimatoprost-d4 as a stable isotopically labeled internal standard to ensure accuracy and precision. A simple liquid-liquid extraction (LLE) protocol is employed for sample preparation, followed by analysis on a triple quadrupole mass spectrometer. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical research where low-level detection of bimatoprost is required.

Introduction

Bimatoprost is a synthetic prostamide analog used topically to control the progression of glaucoma and in the management of ocular hypertension.[1] Following topical administration, bimatoprost can be absorbed systemically, resulting in very low concentrations in plasma.[2] Accurate and precise measurement of these low concentrations is crucial for pharmacokinetic and toxicokinetic assessments. LC-MS/MS offers the high sensitivity and selectivity required for such analyses. The use of a stable isotopically labeled internal standard like this compound is critical to compensate for matrix effects and variations during sample processing and instrumental analysis, thereby improving data quality.[3][4] This method describes a validated procedure for the determination of bimatoprost in human plasma with a lower limit of quantitation (LLOQ) of 0.5 pg/mL.[2][5]

Experimental Protocols

Materials and Reagents

-

Bimatoprost and this compound standards

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether

-

Formic acid (reagent grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Preparation of Standard Solutions, Calibration, and Quality Control Samples

-

Stock Solutions: Prepare primary stock solutions of bimatoprost and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the bimatoprost stock solution with 50:50 methanol/water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at an appropriate concentration.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards ranging from 0.5 pg/mL to 500 pg/mL and QC samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 400 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

-

Add the this compound internal standard working solution.

-

Add 10 µL of 10% formic acid.[6]

-

Add 1 mL of methyl tert-butyl ether.[6]

-

Vortex mix for 5 minutes.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.[6]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | A high-performance liquid chromatography system capable of binary gradient elution. |

| Column | A suitable reversed-phase C18 or normal-phase APS-2 Hypersil (3 µm, 2.1x150 mm) column can be used.[6] |

| Mobile Phase A | 5 mM ammonium acetate with 0.02% formic acid in water.[1][7] |

| Mobile Phase B | 5 mM ammonium acetate with 0.02% formic acid in acetonitrile/water (95/5; v/v).[1][7] |

| Flow Rate | 0.25 mL/min.[1] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient Elution | A gradient program should be optimized to ensure sufficient retention and separation of bimatoprost from matrix components. |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), Positive. |

| MRM Transitions | Bimatoprost: 416.5 > 362.3 (Quantifier), other transitions for confirmation.[6]This compound: 420.5 > 366.3 (or similar, depending on labeling) |

| Collision Energy | Optimized for each transition. |

| Dwell Time | 100 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines.[7] A summary of the validation parameters is presented below.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (pg/mL) | Correlation Coefficient (r²) |

| Bimatoprost | 0.5 - 500 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.5 | < 15 | < 15 | ± 20 |

| Low | 1.5 | < 15 | < 15 | ± 15 |

| Medium | 75 | < 15 | < 15 | ± 15 |

| High | 400 | < 15 | < 15 | ± 15 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (pg/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 1.5 | > 90 | Minimal |

| High | 400 | > 90 | Minimal |

Note: The data presented in the tables are representative and may vary based on the specific instrumentation and laboratory conditions.

Visualizations

Experimental Workflow

Caption: Workflow for Bimatoprost quantification in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of bimatoprost in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making the method well-suited for demanding bioanalytical applications in pharmaceutical research and development. The simple liquid-liquid extraction procedure allows for efficient sample processing and high recovery. This method achieves a low limit of quantification, enabling the detailed characterization of bimatoprost pharmacokinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. sciex.com [sciex.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. scispace.com [scispace.com]

- 5. sciex.com [sciex.com]

- 6. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums [mdpi.com]

Bioanalytical Method for Bimatoprost Quantification in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure (IOP).[1][2] It is also used cosmetically to enhance eyelash growth.[1][2] Bimatoprost lowers IOP by increasing the outflow of aqueous humor from the eyes.[2] Given its potent activity and low systemic concentrations after topical administration, a highly sensitive and robust bioanalytical method is crucial for pharmacokinetic studies.

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bimatoprost in human plasma. The method employs a deuterated internal standard (IS), Bimatoprost-d5, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using a triple quadrupole mass spectrometer.

Signaling Pathway of Bimatoprost

Bimatoprost reduces intraocular pressure primarily by acting on prostamide receptors in the eye, which increases the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.[2] This leads to a reduction in intraocular pressure.

Caption: Bimatoprost signaling pathway for IOP reduction.

Experimental Workflow

The bioanalytical workflow consists of sample preparation using liquid-liquid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.

Caption: Bioanalytical workflow for Bimatoprost analysis.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the described method, based on literature data.[3][4][5]

Table 1: Calibration Curve and Limits

| Parameter | Value |

| Linearity Range | 0.5 - 500 pg/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 pg/mL |

| Limit of Detection (LOD) | 0.2 pg/mL |

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Precision (%CV) | Accuracy (% Bias) |

| Low | 1.5 | < 10% | ± 15% |

| Medium | 75 | < 10% | ± 15% |

| High | 400 | < 10% | ± 15% |

Detailed Protocols

Materials and Reagents

-

Bimatoprost reference standard

-

Bimatoprost-d5 internal standard[3]

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ultrapure water

Stock and Working Solutions Preparation

-

Bimatoprost Stock Solution (1 mg/mL): Accurately weigh and dissolve Bimatoprost in methanol.

-

Bimatoprost-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve Bimatoprost-d5 in methanol.

-

Working Solutions: Prepare serial dilutions of the Bimatoprost stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (1 ng/mL): Dilute the Bimatoprost-d5 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 400 µL of human plasma (calibration standards, QCs, or unknown samples) into a 5 mL polypropylene tube.

-

Add 20 µL of the Bimatoprost-d5 internal standard working solution (1 ng/mL) to each tube and vortex for 30 seconds.

-

Add 100 µL of 0.1N sodium hydroxide and vortex for 2 minutes.[6]

-

Add 4 mL of 80:20 (v/v) ethyl acetate:n-hexane.[6]

-

Vortex for 10 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 150 µL of 30:70 (v/v) acetonitrile:5mM ammonium formate in water.[6]

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Table 3: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Waters Acquity UPLC or equivalent |

| Column | Phenomenex Kinetex XB-C18, 2.1 x 100 mm, 1.7 µm |

| Column Temperature | 40°C |

| Mobile Phase A | 5mM Ammonium Formate in Water with 0.02% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.02% Formic Acid |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 20 µL |

| Gradient Elution | Time (min) |

| 0.0 | |

| 4.0 | |

| 18.0 | |

| 18.1 | |

| 22.0 | |

| 22.1 | |

| 24.0 |

Table 4: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX 7500, Waters Xevo TQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 550°C |

| Cone Gas Flow | 50 L/h |

| Desolvation Gas Flow | 600 L/h |

| MRM Transitions | Analyte |

| Bimatoprost | |

| Bimatoprost-d5 |

Conclusion

This application note provides a detailed and robust bioanalytical method for the quantification of Bimatoprost in human plasma using LC-MS/MS with a deuterated internal standard. The method is highly sensitive, with an LLOQ of 0.5 pg/mL, and demonstrates excellent precision and accuracy. The described protocol is suitable for supporting pharmacokinetic studies in drug development and clinical research. The use of a stable isotope-labeled internal standard ensures the reliability of the results by compensating for potential matrix effects and procedural variations.

References

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]

- 2. Long-term safety evaluation of bimatoprost ophthalmic solution 0.03%: a pooled analysis of six double-masked, randomized, active-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sciex.com [sciex.com]

- 6. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Bimatoprost Analysis in Corneal Tissue

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of Bimatoprost in corneal tissue. The following sections outline the necessary procedures for tissue homogenization, analyte extraction, and subsequent quantification, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Bimatoprost is a synthetic prostamide analog used topically to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] It is a prodrug that, upon topical administration, penetrates the cornea and is hydrolyzed by corneal enzymes into its biologically active free acid form, Bimatoprost acid (17-phenyl-18,19,20-trinor prostaglandin F2α).[2][3][4] This conversion is a critical step for its therapeutic effect.[4][5] Therefore, accurate quantification of both Bimatoprost and its active metabolite in corneal tissue is essential for pharmacokinetic, pharmacodynamic, and drug development studies.

The analytical challenge lies in the efficient extraction of these lipophilic compounds from a complex biological matrix and their sensitive detection. The protocols described herein provide a robust workflow for the preparation of corneal tissue samples for subsequent analysis.

Experimental Protocols

Corneal Tissue Homogenization

Proper homogenization is crucial for the complete lysis of tissue and the release of the analytes of interest.

Materials:

-

Excised corneal tissue (fresh or frozen)

-

Phosphate-buffered saline (PBS), ice-cold

-

2 mL reinforced homogenization tubes prefilled with ceramic beads (e.g., 2.8 mm diameter)[6][7]

-

Bead ruptor homogenizer (e.g., Bead Ruptor Elite)[6]

-

Centrifuge

Protocol:

-

Excise the cornea from the ocular globe. If not used immediately, flash-freeze in liquid nitrogen and store at -80°C.

-

Thaw frozen tissue on ice.

-

Weigh the corneal tissue and place it into a pre-cooled 2 mL homogenization tube containing ceramic beads.[6]

-

Add a two-fold volume of ice-cold PBS based on the tissue weight.[7]

-

Homogenize the tissue using a bead ruptor. For hard tissues like the cornea, a suggested setting is four 1-minute cycles at a speed of 6 m/s.[6] Ensure the samples are kept cool during homogenization, using a pre-cooled cryo-cooling unit if available.[6]

-

After homogenization, centrifuge the samples to pellet the tissue debris. The supernatant is now ready for the extraction procedure.

Analyte Extraction

Several methods can be employed for the extraction of Bimatoprost and its metabolites from the corneal tissue homogenate. The choice of method may depend on the desired level of purity and the subsequent analytical technique.

This is a common and effective method for separating lipophilic compounds from aqueous matrices.

Materials:

-

Corneal tissue homogenate supernatant

-

0.1 N Sodium Hydroxide

-

Ethyl acetate/n-hexane (80:20, v/v) solution[8]

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

To a known volume of the corneal tissue homogenate supernatant, add a small volume of 0.1 N sodium hydroxide and vortex for 2 minutes.[8]

-

Add a 4-fold volume of the ethyl acetate/n-hexane (80:20, v/v) extraction solvent.[8]

-

Vortex the mixture vigorously for 10 minutes.[8]

-

Centrifuge at a low speed (e.g., 1200 rcf) for 5 minutes to separate the aqueous and organic layers.[8]

-

Carefully collect the upper organic layer (supernatant).[8]

-

Dry the collected organic phase under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as acetonitrile/water (30:70, v/v) with 5mM ammonium formate.[8]

A simpler method involving protein precipitation and extraction.

Materials:

-

Corneal tissue homogenate supernatant

-

Methanol

-

Vortex mixer

-

Centrifuge

Protocol:

-

To the corneal tissue homogenate, add a 4-fold volume of 50% methanol/50% water.[9]

-

Soak the tissue overnight to allow for passive extraction.[9]

-

Alternatively, for a faster procedure, add acetonitrile to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to pellet the precipitated proteins and tissue debris.

-

Collect the supernatant containing the extracted analytes for analysis.[9]

Data Presentation

The following tables summarize key quantitative data relevant to Bimatoprost analysis.

Table 1: Bimatoprost Hydrolysis Rate in Ocular Tissues

| Ocular Tissue | Rate of Hydrolysis to Bimatoprost Acid (pmol/mg tissue/hr) |

| Cornea | 6.3[3] |

| Sclera | 2.0[3] |

| Iris | 2.8[3] |

| Ciliary Body | 1.5[3] |

Table 2: Lower Limits of Quantification (LLOQ) for Bimatoprost and its Acid

| Analyte | Matrix | LLOQ | Analytical Method |

| Bimatoprost | Human Plasma | 0.5 pg/mL[8] | LC-MS/MS[8] |

| Bimatoprost & Bimatoprost Acid | Iris-ciliary body | 0.100 ng/tissue[10] | LC-MS/MS[10] |

| Bimatoprost Free Acid | Aqueous Humor | 0.29 nM | LC-MS/MS[11] |

| Bimatoprost | Aqueous Humor | 0.59 nM | LC-MS/MS[11] |

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the sample preparation of corneal tissue for Bimatoprost analysis.

Caption: Workflow for Corneal Tissue Sample Preparation.

Caption: Bimatoprost Activation in the Cornea.

References

- 1. Bimatoprost Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The hydrolysis of bimatoprost in corneal tissue generates a potent prostanoid FP receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. A Standardized Protocol for Extraction and Homogenization of Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sciex.com [sciex.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Aqueous humor concentrations of bimatoprost free acid, bimatoprost and travoprost free acid in cataract surgical patients administered multiple topical ocular doses of LUMIGAN or TRAVATAN - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bimatoprost-d4 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bimatoprost-d4 in preclinical and clinical drug metabolism studies. This document details the metabolic pathways of Bimatoprost, the role of its deuterated analog as an internal standard in bioanalytical methods, and protocols for quantitative analysis.

Introduction to Bimatoprost and the Role of Deuterated Analogs

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[1] It is also used cosmetically to enhance eyelash growth. Understanding the metabolism and pharmacokinetics of Bimatoprost is crucial for its therapeutic application and safety assessment.

Deuterated compounds, such as this compound, are stable isotope-labeled analogs where one or more hydrogen atoms are replaced by deuterium.[2] In drug metabolism and pharmacokinetics (DMPK) studies, deuterated analogs are invaluable tools.[] They are most commonly used as internal standards in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their chemical similarity and mass difference from the analyte.[2]

Furthermore, the substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[4][5] This can lead to changes in the pharmacokinetic profile of a drug, potentially reducing metabolic clearance and increasing exposure.[6] While specific studies on the metabolic fate of this compound are not extensively published, the principles of KIE suggest that its metabolism could be slower if the deuteration occurs at a site of enzymatic attack.[4][5]

Metabolic Pathways of Bimatoprost

Bimatoprost undergoes several metabolic transformations in the body. The primary metabolic pathways include oxidation, N-deethylation, and glucuronidation, leading to the formation of various metabolites.[1][7][8] The main metabolite is Bimatoprost acid (17-phenyl-trinor prostaglandin F2α), formed by the hydrolysis of the ethyl amide group.[9] In vitro studies have shown that ocular tissues like the cornea, iris, and ciliary body can hydrolyze Bimatoprost to its active acid form.

Cytochrome P450 enzymes, particularly CYP3A4, are involved in the oxidative metabolism of Bimatoprost.[10]

References

- 1. Bimatoprost - Wikipedia [en.wikipedia.org]

- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for the Use of Bimatoprost-d4 in Ophthalmic Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bimatoprost-d4 as an internal standard in ophthalmic drug delivery research, focusing on the quantification of Bimatoprost in ocular tissues. Detailed protocols for sample preparation and analysis, along with data presentation and visualization of relevant biological pathways, are included to facilitate robust and reproducible studies.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α, widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure (IOP).[1][2] Its therapeutic effect is primarily achieved by increasing the outflow of aqueous humor from the eye.[3][4] In ophthalmic drug delivery research, accurate quantification of Bimatoprost in various ocular tissues is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. Due to the low concentrations of the drug in biological matrices, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required.[5][6]

This compound, a deuterated analog of Bimatoprost, serves as an ideal internal standard for these quantitative analyses. Its chemical and physical properties are nearly identical to Bimatoprost, ensuring similar behavior during sample extraction and ionization, while its mass difference allows for distinct detection by the mass spectrometer. This minimizes variability and enhances the accuracy and precision of the analytical method.

Mechanism of Action of Bimatoprost

Bimatoprost lowers IOP by acting as a selective agonist for the prostaglandin F (FP) receptor.[7] Activation of the FP receptor in the ciliary body and trabecular meshwork initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[8][9] This remodeling, mediated by the upregulation of matrix metalloproteinases (MMPs), increases the uveoscleral and trabecular outflow of aqueous humor, thereby reducing IOP.[8]

Quantitative Data from Ophthalmic Studies

The following tables summarize key pharmacokinetic data for Bimatoprost and its active metabolite, Bimatoprost acid, in various ocular tissues from preclinical and clinical studies. This compound was utilized as an internal standard in these analyses.

Table 1: Concentration of Bimatoprost and Bimatoprost Acid in Human Ocular Tissues Following a Single Topical Dose [10][11]

| Ocular Tissue | Time Post-Dose (hours) | Bimatoprost Concentration (ng/g or ng/mL) | Bimatoprost Acid Concentration (ng/g or ng/mL) |

| Aqueous Humor | 1 | 0.83 ± 0.45 | 1.96 ± 0.89 |

| 3 | 0.38 ± 0.21 | 2.62 ± 1.15 | |

| 6 | 0.15 ± 0.09 | 0.74 ± 0.41 | |

| 12 | Below Limit of Quantitation | Below Limit of Quantitation | |

| Cornea | 1-12 | 10.2 ± 5.7 | 0.51 ± 0.29 |

| Iris-Ciliary Body | 1-12 | 1.45 ± 0.82 | Sporadically Detected |

| Sclera | 1-12 | 3.41 ± 1.93 | Not Detected |

Table 2: Pharmacokinetic Parameters of Bimatoprost Acid in Rabbit Aqueous Humor After a Single Topical Dose of 0.03% Bimatoprost

| Parameter | Value |

| Cmax (ng/mL) | 45.8 ± 14.3 |

| Tmax (minutes) | 90 |

| AUC (ng·h/mL) | Data not available |

Note: Data presented as mean ± standard deviation where available.

Experimental Protocols

Protocol 1: Quantification of Bimatoprost in Aqueous Humor

This protocol details the procedure for the extraction and quantification of Bimatoprost from rabbit aqueous humor samples using LC-MS/MS, with this compound as an internal standard.

Materials:

-

Rabbit aqueous humor samples

-

Bimatoprost analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Sample Preparation: a. Thaw frozen aqueous humor samples on ice. b. In a microcentrifuge tube, add 50 µL of aqueous humor. c. Add 5 µL of this compound internal standard solution (e.g., 100 ng/mL in ACN). d. Add 150 µL of ACN to precipitate proteins. e. Vortex for 1 minute. f. Centrifuge at 14,000 rpm for 10 minutes at 4°C. g. Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:

- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in ACN

- Gradient: 10% B to 90% B over 5 minutes

- Flow Rate: 0.3 mL/min

- Injection Volume: 5 µL b. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive

- Multiple Reaction Monitoring (MRM) Transitions:

- Bimatoprost: Q1 416.3 -> Q3 211.2

- This compound: Q1 420.3 -> Q3 211.2

- Optimize collision energy and other MS parameters for maximum signal intensity.

-

Data Analysis: a. Create a calibration curve by analyzing standards of known Bimatoprost concentrations with a fixed concentration of this compound. b. Calculate the peak area ratio of Bimatoprost to this compound for both standards and samples. c. Determine the concentration of Bimatoprost in the unknown samples by interpolating from the calibration curve.

Protocol 2: Quantification of Bimatoprost in Ocular Tissues (Cornea, Iris-Ciliary Body)

This protocol outlines the homogenization and extraction of Bimatoprost from solid ocular tissues for subsequent LC-MS/MS analysis.

Materials:

-

Ocular tissue samples (cornea, iris-ciliary body)

-

Bimatoprost analytical standard

-

This compound internal standard

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Tissue homogenizer

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization: a. Thaw frozen tissue samples on ice. b. Weigh the tissue sample. c. Add PBS (e.g., 500 µL per 100 mg of tissue) to the tissue in a microcentrifuge tube. d. Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

-

Sample Extraction: a. To 100 µL of the tissue homogenate, add 5 µL of this compound internal standard solution. b. Add 300 µL of ACN for protein precipitation and extraction. c. Vortex vigorously for 2 minutes. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean autosampler vial.

-

LC-MS/MS Analysis and Data Processing: a. Follow the same LC-MS/MS and data analysis procedures as described in Protocol 1.

Logical Relationships in Bimatoprost Ophthalmic Drug Delivery

The following diagram illustrates the logical flow from drug administration to the therapeutic outcome, highlighting the critical role of drug delivery and concentration at the target site.

References